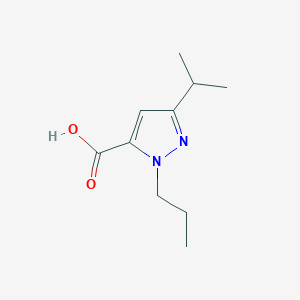
3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrazole ring substituted with a propan-2-yl group at the 3-position and a propyl group at the 1-position, along with a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of 3-(propan-2-yl)-1-propyl-1H-pyrazole with carbon dioxide under basic conditions can yield the desired carboxylic acid derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can facilitate reduction reactions.
Substitution: Electrophilic or nucleophilic reagents can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include esters, amides, hydrogenated pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may be explored for its therapeutic potential in treating various diseases due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-YL)-1-propyl-1H-pyrazole: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1-Propyl-1H-pyrazole-5-carboxylic acid: Lacks the propan-2-yl group, which may influence its binding affinity and selectivity for molecular targets.
3-(Propan-2-YL)-1H-pyrazole-5-carboxylic acid: Lacks the propyl group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
3-(Propan-2-YL)-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the propan-2-yl and propyl groups, along with the carboxylic acid functionality
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-propan-2-yl-2-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-12-9(10(13)14)6-8(11-12)7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
FKEVKWRWIZGSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13272728.png)
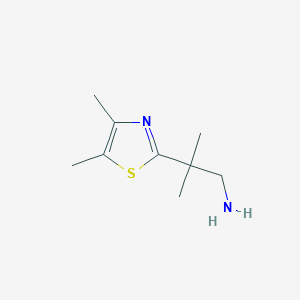
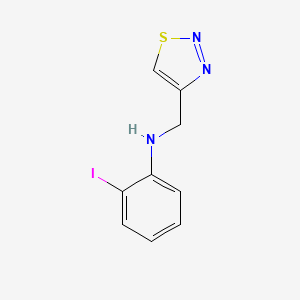
![4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)
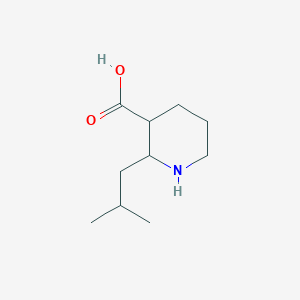
![1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
amine](/img/structure/B13272758.png)
amine](/img/structure/B13272763.png)
amine](/img/structure/B13272769.png)
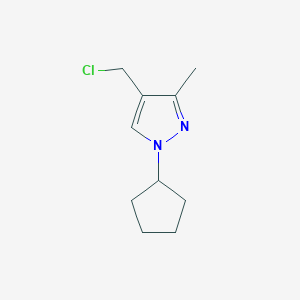
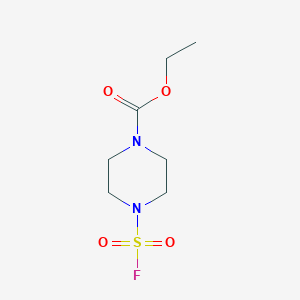

amine](/img/structure/B13272788.png)
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
